molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

Katalognummer B1271213
CAS-Nummer: 5308-28-1
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: HUUQNWZMQSLPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isobutylpiperazine is an organic compound with the molecular formula C8H18N2 . It’s a member of the piperazine family of compounds, which are widely used in pharmaceuticals and other chemical applications .


Synthesis Analysis

The synthesis of 1-Isobutylpiperazine involves several steps. One method involves the reaction of triethylamine in ethanol, followed by heating . Another method involves the reaction with toluene at 90℃ . Other methods include the reaction with sodium hydroxide in ethanol for 28 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of 1-Isobutylpiperazine consists of a six-membered ring with two nitrogen atoms . The molecular weight is 142.24 g/mol .


Chemical Reactions Analysis

1-Isobutylpiperazine can undergo a variety of chemical reactions. For example, it can react with triethylamine in ethanol, with toluene at 90℃, or with sodium hydroxide in ethanol . The specific reaction conditions and yields can vary depending on the specific reaction .


Physical And Chemical Properties Analysis

1-Isobutylpiperazine is a liquid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Endocrine Disruption by Atrazine

  • Study Overview : Atrazine, a herbicide, acts as an endocrine disruptor. Its mechanism involves inhibiting cAMP-specific phosphodiesterase-4 (PDE4), as shown in rat pituitary and testicular Leydig cells. Atrazine increases cAMP levels but does not affect cGMP levels, indicating its specificity for cAMP PDEs. This effect stimulates prolactin release in pituitary cells and androgen production in Leydig cells, confirming its endocrine-disrupting activity (Kučka et al., 2012).

DNA Interaction and Anticancer Potential

  • Study Overview : Silicon (IV) phthalocyanine and naphthalocyanines with 1-acetylpiperazine units were synthesized and tested for their DNA binding, topoisomerase inhibitory effects, and cytotoxicity. These compounds showed promising DNA binding and inhibited topoisomerase I enzyme, suggesting potential as anticancer drugs (Baş et al., 2019).

Synthesis of Leucine-Based Cyclic Dipeptides

  • Study Overview : Compounds like 3-benzyl-6-isobutylpiperazin-2,5-dione were synthesized via cyclization of methyl esters, demonstrating the utility of isobutylpiperazine in peptide synthesis (Haidukevich et al., 2020).

HIV-1 Replication Inhibition

  • Study Overview : Bisheteroarylpiperazines, including derivatives of isobutylpiperazine, have been found to be potent inhibitors of HIV-1 reverse transcriptase, suggesting their potential in HIV-1 treatment (Dueweke et al., 1993).

Anti-Inflammatory Effects

  • Study Overview : A hybrid compound combining caffeic acid and 1-piperonylpiperazine showed potent anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide and other inflammatory mediators in macrophage cells (Park et al., 2014).

Conformational Study of 1-Acetylpiperazine

  • Study Overview : Infrared and Raman spectra studies of 1-acetylpiperazine provided insights into its conformational isomers and structural parameters, important for understanding its interactions in various chemical and biological contexts (Emir et al., 2014).

Safety And Hazards

1-Isobutylpiperazine is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name

1-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQNWZMQSLPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366010
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutylpiperazine

CAS RN

5308-28-1
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-isobutylpiperazine dihydrochloride (69.5 g) was added 10% aqueous sodium hydroxide solution (100 ml) and then the resulting mixture was extracted with ether. After the extract was concentrated, the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg), thereby yielding 43.7 g of the aimed compound.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The resulting benzyl 4-isobutylpiperazin-1-carboxylate (1.05 g) was dissolved in 35 mL of ethanol, 10% palladium-carbon (750 mg) was added thereto, and the reaction mixture was stirred at room temperature under hydrogen atmosphere (1 atm) for 12 hours. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (610 mg) as a colorless oil.
Name
benzyl 4-isobutylpiperazin-1-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
750 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1-isobutylpiperazine dihydrochloride(69.5 g) was added 10% aqueous solution of sodium hydrochloride(100 ml) and the mixture was extracted with ether. After being concentrated, the extract was distilled under a vacuum(bp 172°-174° C./5 mmHg), thereby yielding 43.7 g of 1-isobutylpiperazine.
Quantity
69.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrochloride
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Isobutylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Isobutylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Isobutylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Isobutylpiperazine
Reactant of Route 6
1-Isobutylpiperazine

Citations

For This Compound
7
Citations
T YAMANE, T HASHIZUME, K YAMASHITA… - Chemical and …, 1993 - jstage.jst.go.jp
… )benzoxazinorifamycin (19) To a solution of 80.0 g (87.4 mmol) OH] in 800 ml of dimethyl sulfoxide at room temperature was added 24.9g (174.8 mmol) of 1-isobutylpiperazine and 80.0 …
Number of citations: 83 www.jstage.jst.go.jp
G Le Bihan, F Rondu, A Pelé-Tounian… - Journal of medicinal …, 1999 - ACS Publications
Piperazine derivatives have been identified as new antidiabetic compounds. Structure−activity relationship studies in a series of 1-benzyl-4-alkyl-2-(4‘,5‘-dihydro-1‘H-imidazol-2‘-yl)…
Number of citations: 95 pubs.acs.org
D Adams - scholarlypublications …
… 3-Benzyl-1-isobutylpiperazine hydrochloride (59) 3-Benzyl-1-isobutylpiperazine was synthesized from 58 (58 mg, 0.17 mmol) according to General Procedure 1. The crude residue (47 …
PE Cross, RP Dickinson, JEG Kemp… - Journal of Medicinal …, 1977 - ACS Publications
… The acid was treated with thionyl chloride, and the acid chloride so formed (4.0 g) was slowly added in benzene (30 mL) to a solution of 1-isobutylpiperazine (2.0 g) in benzene(40 mL). …
Number of citations: 2 pubs.acs.org
CD Brander - 2005 - search.proquest.com
… The residue was then distilled under reduced pressure to yield 1.52 g (43%) of 1-isobutylpiperazine (14). 1H NMR (CDCl3) δ: 0.91 (6H, d, J=7, CH3), 1.41 (1H, s, NH), 1.77 (1H, m, CH), …
Number of citations: 0 search.proquest.com
P Traxler, W Kump, K Mueller… - Journal of medicinal …, 1990 - ACS Publications
Series of 3-piperidinyl-and 3-piperazinylrifamycins and to a certain extent 3-hydrazonorifamycins all bearing lipophilic side chains were found to exert potent hypolipidemic activity in …
Number of citations: 17 pubs.acs.org
V Di Sarno - 2016 - elea.unisa.it
p53 is a transcription factor with tumour suppressor properties, which is able to induce mitochondrial apoptosis independently of its transcriptional activity. Analogues of the spiro[imidazo…
Number of citations: 0 elea.unisa.it

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.